molecular formula C15H32O3 B8627831 1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-OL CAS No. 63167-09-9

1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-OL

Cat. No. B8627831
M. Wt: 260.41 g/mol
InChI Key: XGDYITTYSNBHSE-UHFFFAOYSA-N
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Patent
US04430422

Procedure details

260 g (2 mol) of 2-ethylhexanol and 130 g (1 mol) of 1-butoxy-2,3-epoxypropane were stirred together and 0.25 ml of 70% aqueous perchloric acid was added thereto. The mixture was heated for 4 h at 100° C. and then cooled. Next, 1 l of ether was added. The mixture was rinsed twice with water and dried over potassium carbonate. After filtration and concentration by evaporation the crude product was fractionated under reduced pressure. The excess 2-ethylhexanol was removed. Yield: 151 g of oil-former 10 (58.2%) boiling at 146° C./12 mm Hg.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[CH2:10]([O:14][CH2:15][CH:16]1[O:18][CH2:17]1)[CH2:11][CH2:12][CH3:13].Cl(O)(=O)(=O)=O>CCOCC>[CH2:10]([O:14][CH2:15][CH:16]([OH:18])[CH2:17][O:5][CH2:4][CH:3]([CH2:1][CH3:2])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
130 g
Type
reactant
Smiles
C(CCC)OCC1CO1
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The mixture was rinsed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
by evaporation the crude product
CUSTOM
Type
CUSTOM
Details
The excess 2-ethylhexanol was removed

Outcomes

Product
Name
Type
Smiles
C(CCC)OCC(COCC(CCCC)CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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